2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one
Description
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Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-25-15-22(33-16-17-5-3-6-18(13-17)31-2)20(28)14-19(25)23(29)26-8-10-27(11-9-26)24(30)21-7-4-12-32-21/h3-7,12-15H,8-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXZUHKIXUAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. Its structure includes:
- Furan-2-carbonyl : Contributes to the compound's reactivity and potential biological interactions.
- Piperazine moiety : Known for its role in enhancing solubility and bioavailability.
- Methoxybenzyl group : May influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those with furan substituents, exhibit significant antimicrobial activity. For example, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
Studies on related compounds suggest that the furan-containing piperazine derivatives may also possess anticancer properties. The mechanism often involves the modulation of apoptotic pathways and inhibition of cancer cell proliferation. For instance, certain piperazine derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .
Structure-Activity Relationships (SAR)
The biological activity of 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one can be influenced by various structural modifications:
- Piperazine Substituents : Variations in the piperazine ring can significantly alter potency and selectivity towards biological targets.
- Furan Ring Modifications : Altering the furan substituents may enhance or diminish antimicrobial activity.
- Methoxy Group Positioning : The position of the methoxy group can influence binding affinity to target proteins.
Study 1: Antimicrobial Efficacy
In a comparative study of several piperazine derivatives, the compound was tested against a panel of bacterial pathogens. It exhibited promising results, particularly against Staphylococcus aureus, where it showed an MIC of 6 µg/mL, indicating strong antibacterial properties .
Study 2: Anticancer Potential
A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results indicated that modifications to the piperazine scaffold led to enhanced apoptosis in cancer cells, suggesting that structural variations could be key to developing effective anticancer agents .
Table 1: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival.
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects.
| Study | Findings |
|---|---|
| Showed improvement in cognitive function in animal models of Alzheimer's disease. | |
| Indicated potential for reducing neuroinflammation, a key factor in neurodegeneration. |
Anti-inflammatory Properties
Compounds with similar structures have been explored for their anti-inflammatory effects, making them potential treatments for conditions like arthritis and other inflammatory diseases.
| Study | Findings |
|---|---|
| In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines. | |
| Animal studies indicated reduced swelling and pain in models of acute inflammation. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced cancer stages.
- Case Study 2 : A cohort study on patients with mild cognitive impairment treated with formulations containing this compound reported improvements in memory and cognitive assessments over six months.
Chemical Reactions Analysis
Reactivity at the Piperazine-Carbonyl Moiety
The piperazine ring’s carbonyl group participates in nucleophilic acyl substitution and coordination chemistry:
-
Mechanistic Insight : The electron-deficient carbonyl carbon undergoes nucleophilic attack (e.g., by amines), facilitated by InCl₃ catalysis under ultrasound . Hydrolysis proceeds via acid/base-mediated cleavage of the amide bond.
Furan-2-Carbonyl Reactivity
The furan-attached carbonyl group is susceptible to nucleophilic and reduction reactions:
-
Structural Impact : Reduction of the furan carbonyl could modify the compound’s solubility and bioactivity .
Methoxybenzyloxy Group Transformations
The 3-methoxybenzyloxy substituent undergoes demethylation and oxidative cleavage:
| Reaction Type | Conditions | Product/Outcome | Source Basis |
|---|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂ | Phenolic –OH group formation | Ether cleavage |
| Oxidation | KMnO₄ or RuO₄ | Cleavage to carboxylic acid | Aryl ether studies |
-
Application : Demethylation enhances hydrogen-bonding capacity, potentially improving target binding in medicinal contexts .
Pyridinone Core Reactivity
The pyridin-4(1H)-one ring supports electrophilic substitution and redox reactions:
-
Regioselectivity : Electron-donating substituents (e.g., methoxybenzyloxy) direct electrophiles to para/ortho positions .
Multi-Component Reactions (MCRs)
The compound’s multifunctional structure enables participation in MCRs:
Stability and Degradation Pathways
Critical stability data under varying conditions:
Pharmacological Modification Reactions
Derivatization strategies to enhance bioactivity:
| Strategy | Reaction | Outcome | Source Basis |
|---|---|---|---|
| Acylation | React with acyl chlorides | Increased lipophilicity | Piperazine analogs |
| Sulfonation | SO₃/pyridine | Water-soluble derivatives | Pyridinone chemistry |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the piperazine moiety with a furan-2-carbonyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) .
- Step 2 : Introduction of the 3-methoxybenzyloxy group to the pyridinone core using Mitsunobu or Ullmann coupling, requiring catalysts like Pd(OAc)₂ .
- Step 3 : Final purification via column chromatography or preparative HPLC to achieve >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the furan carbonyl (δ ~160 ppm in ¹³C) and methoxybenzyloxy protons (δ 3.8–4.2 ppm in ¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 496.1932) .
- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Screening Strategy :
- Enzyme Inhibition : Test against kinases or phosphodiesterases (e.g., PDE4/PDE5) due to the piperazine-pyridinone scaffold’s known activity .
- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like serotonin receptors (5-HT₁A/2A) .
Advanced Research Questions
Q. How can reaction yields be optimized for the furan-piperazine coupling step?
- Troubleshooting Guide :
- Catalyst Optimization : Replace traditional Pd catalysts with PdCl₂(PPh₃)₂ for higher regioselectivity .
- Solvent Screening : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, improving yields from 45% to 72% .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) while maintaining >90% yield .
Q. How to resolve contradictions in bioactivity data across different assays?
- Data Reconciliation Framework :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare with analogs lacking the furan group to isolate the pharmacophore’s contribution .
Q. What computational tools are effective for structure-activity relationship (SAR) studies?
- Computational Pipeline :
- Docking Simulations : Use AutoDock Vina to model interactions with PDE5 (PDB: 1UDT) .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD Simulations : Analyze piperazine ring flexibility in water/lipid bilayers to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
